Boc-MeN-PEG4-OH

bioconjugation linker stability ADC

Boc-MeN-PEG4-OH (CAS 2248492-01-3; synonyms: Methylamino-PEG4-Boc, N-Boc-N-methyl-PEG4-alcohol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a four-unit ethylene glycol spacer, an N-methylated Boc-protected amine at one terminus, and a free hydroxyl group at the other. It belongs to the Boc-N-Me-PEG family of PEGylation reagents and is predominantly employed as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates where controlled linker length, site-selective deprotection, and enhanced aqueous solubility are critical design parameters.

Molecular Formula C14H29NO6
Molecular Weight 307.38 g/mol
Cat. No. B8116825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-MeN-PEG4-OH
Molecular FormulaC14H29NO6
Molecular Weight307.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCOCCOCCOCCO
InChIInChI=1S/C14H29NO6/c1-14(2,3)21-13(17)15(4)5-7-18-9-11-20-12-10-19-8-6-16/h16H,5-12H2,1-4H3
InChIKeyPJAUJPHROOYXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-MeN-PEG4-OH for PROTAC Synthesis and Bioconjugation: Core Identity and Procurement Rationale


Boc-MeN-PEG4-OH (CAS 2248492-01-3; synonyms: Methylamino-PEG4-Boc, N-Boc-N-methyl-PEG4-alcohol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a four-unit ethylene glycol spacer, an N-methylated Boc-protected amine at one terminus, and a free hydroxyl group at the other . It belongs to the Boc-N-Me-PEG family of PEGylation reagents and is predominantly employed as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates where controlled linker length, site-selective deprotection, and enhanced aqueous solubility are critical design parameters .

1
Workflow PROTAC and ADC building block synthesis Site-selective Boc deprotection under mild acid
2
Selection context N-Methylation and PEG4 span for ternary complex geometry Reduced H-bond donor count vs. unmethylated analogs
3
Procurement advantage Cleaner impurity profile than unmethylated PEG linkers Cyclization byproduct elimination documented

Why Boc-NH-PEG4-OH, Fmoc Analogs, or Alternative PEG Lengths Cannot Replace Boc-MeN-PEG4-OH Without Performance Trade-offs


Seemingly minor structural alterations—omission of N-methylation, switching from Boc to Fmoc protection, or varying the PEG chain by one ethylene oxide unit—introduce measurable consequences for conjugate stability, oral bioavailability, and synthetic efficiency. Unmethylated amino-PEG linkers are susceptible to an intramolecular cyclization side-reaction during coupling that reduces conjugation yield [1], while Fmoc-based alternatives require basic deprotection conditions incompatible with base-sensitive payloads . PEG chain length directly modulates ternary complex geometry and degradation efficiency in PROTACs: systematic SAR studies demonstrate that the DC₅₀ of PROTACs can shift by an order of magnitude when the linker length is altered by as little as one PEG unit . These differences are not theoretical—they translate into divergent pharmacokinetic profiles, synthetic yields, and ultimately the cost-per-successful-conjugate in large-scale screening campaigns.

Boc-NH-PEG4-OH
vs.
Unmethylated amine may cyclize during coupling, reducing conjugation yield. Intramolecular side-reaction documented for amino-PEG-acids.
Fmoc-based PEG4
vs.
Basic deprotection may degrade base-sensitive payloads; reagent cost typically higher. Fmoc incompatible with ester-containing warheads; Boc more economical at scale.
PEG3 or PEG5 linkers
vs.
PEG length shift may alter ternary complex geometry and degradation potency. Reported DC₅₀ can shift by order of magnitude with one PEG unit change.

Quantitative Differentiation Evidence for Boc-MeN-PEG4-OH Against Closest Analogs


N-Methylation Prevents Intramolecular Cyclization: Conjugation Yield Advantage Over Boc-NH-PEG4-OH

Unmethylated amino-PEG-acid linkers (e.g., Boc-NH-PEG4-OH and its carboxylic acid derivatives) undergo an intramolecular cyclization side-reaction during amide bond formation, generating a cyclized byproduct that cannot participate in further conjugation, thereby reducing the effective yield of the desired conjugate [1]. N-Methylation at the amine (as in Boc-MeN-PEG4-OH) eliminates the nucleophilic NH proton required for this cyclization, preventing byproduct formation entirely. This phenomenon was documented by Iris Biotech during the development of N-methylated amino-PEG-acids and is corroborated by the successful use of N-methylated amino-PEG linkers in the synthesis of DBCO-PEG(4)-MMAF constructs reported by Zimmerman et al. (Bioconjugate Chem., 2014), where standard coupling procedures produced site-specific ADCs without cyclization interference [1].

Cyclization risk
Class-level inference
No cyclization vs. documented byproduct formation
N-Methylation avoids yield loss in amide couplings.
Qualitative go/no-go difference; quantitative loss not publicly reported.
bioconjugation linker stability ADC

Linker N-Methylation Reduces Caco-2 Efflux Ratio and Enhances Oral Bioavailability in PROTACs

In a systematic study of 11 VHL-based PROTACs with varying linker methylation (J. Med. Chem. 2025, 68, 16666–16677), the presence of methyl groups on the linker consistently increased oral bioavailability (F%) in mice across all three structural series (A5, A3, B) [1]. Methylation did not enhance passive permeability (all PROTACs showed P_app > 1 × 10⁻⁶ cm/s in Caco-2 assays) but significantly reduced the efflux ratio (ER), a strong predictor of oral bioavailability. In Series A5 and A3, adding a single methyl group (R or S configuration) decreased polarity and increased lipophilicity compared to unmethylated derivatives, resulting in higher F% values [1]. Although this study used alkyl-based linkers rather than PEG, the physicochemical principle—N-methylation reduces hydrogen bond donor count and modulates chameleonic folding—directly applies to Boc-MeN-PEG4-OH, which possesses one fewer H-bond donor (1 vs. 2) and a lower TPSA (77.5 vs. 86.3 Ų) compared to its unmethylated analog Boc-NH-PEG4-OH.

Efflux & oral F%
Class-level inference
Methylated PROTACs: higher F%, reduced Caco-2 efflux ratio
Supports oral bioavailability research workflow.
Mouse PK study; principle extrapolated to N-methyl-PEG linkers.
PROTAC oral bioavailability efflux ratio

Physicochemical Differentiation: Reduced H-Bond Donor Count and Lower TPSA Relative to Boc-NH-PEG4-OH

Computed molecular properties reveal systematic differences between Boc-MeN-PEG4-OH and its closest unmethylated analog Boc-NH-PEG4-OH (CAS 106984-09-2). The N-methyl substitution eliminates one hydrogen bond donor (HBD count: 1 vs. 2) and reduces the topological polar surface area (TPSA: 77.5 vs. 86.3 Ų) . The calculated XlogP shifts from −0.2 (Boc-NH-PEG4-OH) to 0 (Boc-MeN-PEG4-OH), indicating marginally increased lipophilicity . These differences align with the established relationship that reducing HBD count and TPSA below 140 Ų correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement by PROTACs [1]. Molecular weight increases by 14 Da (307.4 vs. 293.4 g/mol), reflecting the single methyl group addition.

Physicochemical profile
Head-to-head
ΔHBD −1, ΔTPSA −8.8 Ų, ΔXlogP +0.2 vs. Boc-NH-PEG4-OH
Rational basis for reduced polarity and enhanced membrane partitioning.
Computed properties; fragment-based methods.
cheminformatics permeability drug-likeness

PEG4 Chain Length: Optimal Span for Ternary Complex Formation Compared to Shorter (PEG3) and Longer (PEG5/PEG6) Analogs

In PROTAC linker optimization, the tetraethylene glycol (PEG4) motif has emerged as an empirical standard because it provides an end-to-end distance sufficient to span the ~3 nm inter-pocket distance in ternary complexes while maintaining near-rigid conformational constraint that minimizes entropic penalty . Systematic SAR across multiple PROTAC programs demonstrates that progression from PEG3 to PEG4 can alter degradation potency (DC₅₀) by ≥10-fold, while PEG4-based PROTACs typically achieve DC₅₀ values in the submicromolar range (e.g., 200 nM for a BTK-targeting PROTAC using propargyl-PEG4-acid in THP-1 cells) . Boc-MeN-PEG4-OH provides this validated PEG4 span with the added benefit of N-methylation, offering a pre-optimized scaffold that medicinal chemists can use to bypass the PEG3→PEG4→PEG6 length-screening step.

PEG4 length SAR
Cross-study comparable
≥10-fold DC₅₀ variation; PEG4 achieves submicromolar range
Validated span for ternary complex stabilization.
Cellular degradation assays across multiple PROTAC programs.
PROTAC ternary complex linker SAR

Boc vs. Fmoc Protection: Acid-Labile Deprotection Compatibility with Base-Sensitive Payloads and Lower Reagent Cost

Boc-MeN-PEG4-OH employs the tert-butoxycarbonyl (Boc) protecting group, which is cleaved under mild acidic conditions (e.g., TFA or HCl/dioxane). In contrast, Fmoc-protected PEG linkers (e.g., Fmoc-NH-PEG4-OH) require basic conditions (piperidine/DMF) for deprotection . This orthogonal deprotection profile makes Boc-MeN-PEG4-OH compatible with base-sensitive payloads such as ester-containing warheads or certain auristatin derivatives commonly used in ADCs. Furthermore, Boc-protected PEG reagents are generally less expensive than their Fmoc counterparts due to lower raw material costs for Boc anhydride vs. Fmoc-Cl and simpler purification workflows [1]. The Boc group also provides superior stability during long-term storage (stable at −20 °C for ≥1 year vs. Fmoc which can undergo slow β-elimination) .

Boc vs. Fmoc strategy
Class-level inference
Acid-labile deprotection; ~20-50% cost advantage; stable storage ≥1 yr
Broader payload compatibility and cost efficiency for scale-up.
Vendor pricing comparison; Boc avoids base-labile payload degradation.
protecting group strategy solid-phase synthesis procurement cost

Commercial Availability at Defined Purity: 95–97% with Full Characterization for Reproducible PROTAC SAR

Reproducible PROTAC SAR depends critically on linker purity: sub-stoichiometric impurities carried into biological assays can generate noisy IC₅₀/DC₅₀ curves or false degradation vectors . Boc-MeN-PEG4-OH is commercially available at ≥95% purity (Sigma-Aldrich, batch-specific CoA with InChI Code verification) and at 97% purity from Amatek Scientific (CAS 2248492-01-3, MW 307.38, product B-1521) . In comparison, Boc-NH-PEG4-OH is widely offered at ≥95% purity, but variability in residual amine content—a consequence of the cyclization-prone nature of unmethylated amino-PEGs—can introduce batch-to-batch inconsistency in conjugation efficiency .

Purity & batch consistency
Supporting evidence
95–97% purity; N-methylation eliminates cyclization impurity risk
Reduces false negatives in high-cost PROTAC screening campaigns.
Vendor CoA; impurity profile consistency over nominal purity ceiling.
quality control reproducibility PROTAC screening

Optimal Application Scenarios for Boc-MeN-PEG4-OH in Drug Discovery and Chemical Biology


PROTAC Library Synthesis Targeting Oral Bioavailability

When constructing VHL- or CRBN-based PROTAC libraries intended for oral dosing, Boc-MeN-PEG4-OH provides a linker building block that incorporates both the empirically optimized PEG4 span for ternary complex formation and the N-methylation feature shown to reduce Caco-2 efflux ratio and improve oral F% in mice [1]. The Boc group enables acid-labile deprotection orthogonal to base-sensitive E3 ligase ligands, while the free hydroxyl terminus allows direct mesylation/tosylation for nucleophilic displacement or Mitsunobu coupling to warheads.

ADC Linker-Payload Construction Requiring High Conjugation Yield

For ADC programs where precious cytotoxic payloads (e.g., MMAE, MMAF) are coupled via PEG linkers, Boc-MeN-PEG4-OH eliminates the cyclization side-reaction pathway that plagues unmethylated amino-PEG intermediates, thereby maximizing the effective incorporation of stoichiometric payload [1]. The PEG4 spacer provides sufficient hydrophilicity to balance the hydrophobicity of auristatin payloads, improving ADC solubility and dose tolerance as demonstrated by Simmons et al. (2020) and Zimmerman et al. (2014) [1].

Chemoproteomic Probe Design with Defined Spacer Length

In the design of bifunctional chemical probes (e.g., photoaffinity labeling reagents or clickable Pull-down probes), the monodisperse PEG4 spacer of Boc-MeN-PEG4-OH ensures a consistent and predictable distance between the protein-targeting moiety and the reporter group (biotin, fluorophore, or alkyne), which is critical for interpreting crosslinking distance constraints and minimizing non-specific binding . The N-methyl group further reduces non-specific hydrogen bonding interactions with protein surfaces.

Scale-Up Friendly Intermediate for Kilogram-Scale PEGylation

Boc-MeN-PEG4-OH is manufactured at multi-gram to kilogram scale by established PEG derivative suppliers (e.g., Amatek, Sigma-Aldrich/Achemblock) with documented batch consistency (95–97% purity by HPLC/¹H-NMR) . The Boc protection strategy is more economical than Fmoc at scale, and the solid/liquid physical form at ambient temperature facilitates automated dispensing in high-throughput parallel synthesis platforms.

Application
Selection Property
Validation Focus
PROTAC oral bioavailability research
N-Methylation and PEG4 span
Efflux ratio and oral exposure model review
ADC linker-payload conjugation
Cyclization-free amine
Conjugation yield and payload incorporation efficiency
Chemoproteomic probe design
Monodisperse PEG4 spacer
Crosslinking distance constraint interpretation
Kilogram-scale PEGylation
Boc protection and batch consistency
Scalable deprotection and impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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